molecular formula C12H13ClO B14746168 2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol

2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol

Cat. No.: B14746168
M. Wt: 208.68 g/mol
InChI Key: ZTCSTMYEJLICMD-UHFFFAOYSA-N
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Description

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom at the 2’ position and a hydroxyl group at the 1 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 2-chlorobiphenyl under specific conditions to introduce the hydroxyl group at the desired position. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2

InChI Key

ZTCSTMYEJLICMD-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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